molecular formula C7H10N2O2 B067417 N-Ethyl-5-methylisoxazole-4-carboxamide CAS No. 167538-15-0

N-Ethyl-5-methylisoxazole-4-carboxamide

Numéro de catalogue: B067417
Numéro CAS: 167538-15-0
Poids moléculaire: 154.17 g/mol
Clé InChI: MADWHMPFHDWTGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Ethyl-5-methylisoxazole-4-carboxamide, also known as N-Ethyl-5-methylisoxazole-4-carboxamide, is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

167538-15-0

Formule moléculaire

C7H10N2O2

Poids moléculaire

154.17 g/mol

Nom IUPAC

N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-9-11-5(6)2/h4H,3H2,1-2H3,(H,8,10)

Clé InChI

MADWHMPFHDWTGS-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(ON=C1)C

SMILES canonique

CCNC(=O)C1=C(ON=C1)C

Synonymes

4-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI)

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to the 5-Methylisoxazole-4-carboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of Isoxazole-Based Drug Discovery

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the fundamental properties of the 5-methylisoxazole-4-carboxamide scaffold. While specific data on the N-Ethyl derivative remains proprietary or sparsely documented in publicly accessible literature, the core moiety is a well-established and highly versatile platform in medicinal chemistry. Its derivatives have given rise to significant therapeutic agents and continue to be a focal point for the development of novel therapeutics. This document, therefore, serves as a comprehensive technical guide to the foundational characteristics of the 5-methylisoxazole-4-carboxamide core, providing insights into its synthesis, biological significance, and the experimental methodologies pivotal to its exploration. Our narrative is built upon the pillars of scientific integrity, drawing from established research to provide a trustworthy and authoritative resource for your endeavors.

The 5-Methylisoxazole-4-carboxamide Core: Physicochemical and Structural Attributes

The 5-methylisoxazole-4-carboxamide scaffold is characterized by a five-membered isoxazole ring bearing a methyl group at the 5-position and a carboxamide group at the 4-position. This arrangement imparts specific electronic and steric properties that are crucial for its biological activity.

Core Structure and Properties

The isoxazole ring is a heterocycle containing both nitrogen and oxygen, which contributes to its unique electronic nature and ability to engage in various non-covalent interactions with biological targets.[1] The stability of the isoxazole ring, coupled with the reactivity of the carboxamide side chain, provides a robust framework for chemical modification and the exploration of structure-activity relationships (SAR).

Below is a table summarizing the key physicochemical properties of a closely related and well-documented precursor, Ethyl 5-methylisoxazole-4-carboxylate, which provides foundational data for understanding the broader class of compounds.

PropertyValueSource
Molecular Formula C₅H₅NO₃PubChem
Molecular Weight 141.10 g/mol PubChem
IUPAC Name 5-methyl-1,2-oxazole-4-carboxylic acidPubChem
CAS Number 42831-50-5PubChem

Note: The properties listed are for the parent carboxylic acid, a key intermediate in the synthesis of carboxamide derivatives.

Synthesis and Derivatization: Crafting Therapeutic Potential

The synthesis of the 5-methylisoxazole-4-carboxamide core and its derivatives is a well-trodden path in organic chemistry, allowing for the generation of diverse chemical libraries for screening.

General Synthesis Pathway

A common synthetic route to the 5-methylisoxazole-4-carboxylate core involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form an intermediate, which is then reacted with hydroxylamine to yield the isoxazole ring.[2][3] The resulting ester can then be hydrolyzed to the carboxylic acid, which serves as a key precursor for the synthesis of various carboxamides.[2][3]

The general workflow for synthesizing 5-methylisoxazole-4-carboxamide derivatives is depicted in the following diagram:

Synthesis_Workflow A Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride B Ethyl Ethoxymethyleneacetoacetate A->B Reaction D Ethyl 5-methylisoxazole-4-carboxylate B->D Cyclization C Hydroxylamine C->D F 5-Methylisoxazole-4-carboxylic Acid D->F Hydrolysis E Hydrolysis H N-substituted-5-methylisoxazole-4-carboxamide F->H Amide Coupling G Amine (R-NH2) + Coupling Agents G->H

Caption: General synthesis workflow for N-substituted-5-methylisoxazole-4-carboxamides.

Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carbonyl Chloride

A critical intermediate for the synthesis of carboxamides is the acyl chloride. The following protocol outlines its preparation from the corresponding carboxylic acid.

Materials:

  • 5-Methylisoxazole-4-carboxylic acid

  • Thionyl chloride

  • Dry toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of 5-methylisoxazole-4-carboxylic acid in dry toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-methylisoxazole-4-carbonyl chloride.

  • The crude product can often be used in the next step without further purification.

Trustworthiness Note: This is a standard procedure for the formation of an acyl chloride. The use of a trap for the evolving HCl and SO₂ gases is crucial for safety. The reaction should be performed in a well-ventilated fume hood.

Biological Activity and Therapeutic Relevance: A Scaffold of Significance

The 5-methylisoxazole-4-carboxamide scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities.

Leflunomide: An Immunomodulatory Drug

Leflunomide, a well-known disease-modifying antirheumatic drug (DMARD), is a prominent example of a therapeutic agent based on the 5-methylisoxazole-4-carboxamide scaffold.[4] It is used in the treatment of rheumatoid arthritis.[4] Upon administration, leflunomide is metabolized to its active form, teriflunomide, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][5] This inhibition leads to a decrease in the proliferation of activated lymphocytes.[5]

Kinase Inhibition: Targeting Cancer

Derivatives of 5-methylisoxazole-4-carboxamide have been explored as potent and selective kinase inhibitors. For instance, a series of these compounds have been identified as highly selective inhibitors of FMS-like tyrosine kinase 3 (FLT3).[6][7][8] Mutations in FLT3 are associated with a poor prognosis in acute myeloid leukemia (AML), making it an attractive therapeutic target.[7]

The mechanism of action of these FLT3 inhibitors involves binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.

FLT3_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Ligand FLT3 Ligand Ligand->FLT3 Binds & Activates Inhibitor 5-Methylisoxazole- 4-carboxamide Derivative Inhibitor->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified signaling pathway of FLT3 and its inhibition by 5-methylisoxazole-4-carboxamide derivatives.

Other Potential Applications

The versatility of the isoxazole scaffold has led to its investigation in various other therapeutic areas, including as anticonvulsant and anti-inflammatory agents.[1] The inherent electronic properties and the ability to form multiple interactions with biological targets make it a valuable component in the design of new drug molecules.[1]

Safety and Handling Considerations

While specific safety data for "N-Ethyl-5-methylisoxazole-4-carboxamide" is not available, information on related compounds provides a basis for safe handling practices. For instance, Ethyl 5-methylisoxazole-4-carboxylate is classified as causing skin and eye irritation and may cause respiratory irritation.[9][10]

General Precautions:

  • Always handle in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Future Directions and Conclusion

The 5-methylisoxazole-4-carboxamide scaffold remains a highly attractive starting point for the development of novel therapeutics. Its proven track record, exemplified by the clinical success of leflunomide, and the ongoing research into its derivatives as kinase inhibitors and other agents, underscore its importance in medicinal chemistry. Future research will likely focus on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold in new therapeutic areas also holds significant promise.

This guide has provided a comprehensive overview of the fundamental properties of the 5-methylisoxazole-4-carboxamide core, offering a solid foundation for researchers and drug development professionals. By understanding its synthesis, biological activities, and handling considerations, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Im, D., Moon, H., Kim, J., Oh, Y., Jang, M., & Hah, J. M. (2020). Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1110–1115. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. (2020). [Link]

  • Im, D., Moon, H., Kim, J., Oh, Y., Jang, M., & Hah, J. M. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. ProQuest. [Link]

  • Chen, Y. F., & Yang, C. W. (2014). Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide. Bentham Science Publishers. [Link]

  • Im, D., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate. PubChem. [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]

  • Veeprho. (n.d.). Ethyl 5-Methylisoxazole-4-carboxylate | CAS 51135-73-0. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 51135-73-0 | Product Name : Ethyl 5-Methylisoxazole-4-carboxylate. [Link]

  • Zhang, L., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Lee, K., & Jones, T. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

  • Zhang, L., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • Lee, K., & Jones, T. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]

  • Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]

  • Lee, K., et al. (2002). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of N-Ethyl-5-methylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties and synthetic routes for N-Ethyl-5-methylisoxazole-4-carboxamide, a significant isoxazole derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of its synthesis, offering field-proven insights and detailed experimental protocols.

Introduction to N-Ethyl-5-methylisoxazole-4-carboxamide

N-Ethyl-5-methylisoxazole-4-carboxamide belongs to the isoxazole class of heterocyclic compounds, which are integral to numerous biologically active molecules and pharmaceutical agents. The isoxazole ring system is a key pharmacophore found in a variety of drugs, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. This guide will focus on the chemical architecture of N-Ethyl-5-methylisoxazole-4-carboxamide and provide a detailed exploration of its multi-step synthesis, elucidating the rationale behind the chosen synthetic strategies and methodologies.

Chemical Structure and Properties

The foundational structure of N-Ethyl-5-methylisoxazole-4-carboxamide is characterized by a five-membered isoxazole ring, substituted at the 4th and 5th positions with a carboxamide and a methyl group, respectively. The nitrogen of the carboxamide is further substituted with an ethyl group.

Systematic Name: N-Ethyl-5-methylisoxazole-4-carboxamide

Molecular Formula: C₈H₁₂N₂O₂

Molecular Weight: 168.19 g/mol

Chemical Structure:

Caption: Chemical structure of N-Ethyl-5-methylisoxazole-4-carboxamide.

While specific experimental data for N-Ethyl-5-methylisoxazole-4-carboxamide is not extensively published, its properties can be inferred from its structure and comparison to similar compounds. It is expected to be a solid at room temperature with solubility in common organic solvents.

Synthesis of N-Ethyl-5-methylisoxazole-4-carboxamide: A Multi-Step Approach

The synthesis of N-Ethyl-5-methylisoxazole-4-carboxamide is a well-established multi-step process that begins with readily available starting materials. The overall synthetic pathway involves the formation of the core isoxazole ring, followed by functional group manipulations to introduce the N-ethyl carboxamide moiety.

Synthesis_Workflow A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylene)-3-oxobutanoate A->B Condensation D Ethyl 5-methylisoxazole-4-carboxylate B->D Cyclization C Hydroxylamine C->D F 5-Methylisoxazole-4-carboxylic Acid D->F Saponification E Hydrolysis (e.g., NaOH or H₂SO₄) E->F H 5-Methylisoxazole-4-carbonyl Chloride F->H Acyl Chloride Formation G Chlorinating Agent (e.g., SOCl₂) G->H J N-Ethyl-5-methylisoxazole-4-carboxamide H->J Amidation I Ethylamine I->J

Caption: Overall synthetic workflow for N-Ethyl-5-methylisoxazole-4-carboxamide.

Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

The initial and crucial step is the construction of the isoxazole ring. This is typically achieved through a condensation reaction followed by cyclization.

Reaction Scheme:

Ethyl acetoacetate is first condensed with triethyl orthoformate in the presence of an acid catalyst, such as acetic anhydride, to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is then reacted with hydroxylamine to form the isoxazole ring through a cyclization reaction.[1][2]

Expert Insights: The use of triethyl orthoformate is key to introducing the one-carbon unit required for the isoxazole ring formation. The subsequent cyclization with hydroxylamine is a classic and efficient method for constructing the isoxazole heterocycle from a β-dicarbonyl derivative. Controlling the temperature during the reaction with hydroxylamine is critical to minimize the formation of isomeric impurities.[2]

Experimental Protocol:

  • Formation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: In a reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. Heat the mixture, typically between 90-120°C, for several hours.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess reagents and byproducts are removed, often by distillation under reduced pressure.

  • Cyclization to Ethyl 5-methylisoxazole-4-carboxylate: The crude ethyl 2-(ethoxymethylene)-3-oxobutanoate is dissolved in a suitable solvent, such as ethanol or methanol.[2] The solution is cooled, and an aqueous solution of hydroxylamine (often prepared from hydroxylamine hydrochloride or sulfate and a base like sodium acetate) is added portion-wise, maintaining a low temperature (e.g., -5 to 0°C).[2] After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure complete cyclization.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., hexane or dichloromethane) and washing with water and brine.[2] The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield crude ethyl 5-methylisoxazole-4-carboxylate, which can be purified further by distillation or chromatography if necessary.

Quantitative Data for Intermediate:

PropertyValueSource
Molecular Formula C₇H₉NO₃[3][4]
Molecular Weight 155.15 g/mol [3][4]
Appearance Colorless liquid[2]
Boiling Point Not specified
Density 1.118 g/mL at 25 °C[4]
Refractive Index n20/D 1.460[4]
Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction Scheme:

Ethyl 5-methylisoxazole-4-carboxylate is treated with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidification to yield 5-methylisoxazole-4-carboxylic acid.[2]

Expert Insights: While both acidic and basic hydrolysis are effective, acidic hydrolysis, for instance with 60% aqueous sulfuric acid, can offer advantages in terms of reaction time and reduced byproduct formation compared to some acid-base mixture protocols.[2] The carboxylic acid product often crystallizes from the reaction mixture upon cooling, facilitating its isolation.

Experimental Protocol:

  • Hydrolysis: The crude or purified ethyl 5-methylisoxazole-4-carboxylate is mixed with an aqueous solution of a strong acid (e.g., 60% H₂SO₄) or a strong base (e.g., NaOH).[2] The mixture is heated to facilitate the hydrolysis. The progress of the reaction is monitored by TLC until the starting ester is no longer detectable.

  • Isolation: If basic hydrolysis is used, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. If acidic hydrolysis is employed, the product may precipitate upon cooling. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system, such as toluene-acetic acid, can be performed to obtain a high-purity product.[2]

Step 3: Formation of 5-Methylisoxazole-4-carbonyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride, which is a key intermediate for the final amidation step.

Reaction Scheme:

5-Methylisoxazole-4-carboxylic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce 5-methylisoxazole-4-carbonyl chloride.[2]

Expert Insights: This is a standard and highly effective method for the synthesis of acyl chlorides. The reaction is typically performed in an inert solvent like toluene, or neat with an excess of thionyl chloride serving as both reactant and solvent.[2] It is crucial to use freshly distilled thionyl chloride and anhydrous conditions to prevent the hydrolysis of the product back to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂), 5-methylisoxazole-4-carboxylic acid is suspended in an anhydrous solvent such as toluene.

  • Addition of Thionyl Chloride: Thionyl chloride (in slight excess) is added to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction and Work-up: The mixture is heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. The excess thionyl chloride and the solvent are then removed by distillation under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride, which is often used in the next step without further purification.

Step 4: Amidation to N-Ethyl-5-methylisoxazole-4-carboxamide

The final step is the reaction of the acyl chloride with ethylamine to form the desired N-ethyl amide.

Reaction Scheme:

5-Methylisoxazole-4-carbonyl chloride is reacted with ethylamine in the presence of a base to neutralize the HCl byproduct, yielding N-Ethyl-5-methylisoxazole-4-carboxamide.

Expert Insights: This is a nucleophilic acyl substitution reaction. A base, such as triethylamine or an excess of ethylamine itself, is required to scavenge the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product.[5] The reaction is typically exothermic and is often carried out at low temperatures to control the reaction rate and minimize side reactions.

Experimental Protocol:

  • Reaction Setup: The crude 5-methylisoxazole-4-carbonyl chloride is dissolved in a dry, inert solvent (e.g., toluene or dichloromethane) and cooled in an ice bath.

  • Amine Addition: A solution of ethylamine and a non-nucleophilic base like triethylamine in the same solvent is added dropwise to the cooled acyl chloride solution with vigorous stirring.[5]

  • Reaction and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure completion. The reaction mixture is then washed with water, a dilute acid solution (to remove excess amine and triethylamine), and brine. The organic layer is dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N-Ethyl-5-methylisoxazole-4-carboxamide can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Conclusion

The synthesis of N-Ethyl-5-methylisoxazole-4-carboxamide is a robust and well-defined process that leverages fundamental organic reactions. By carefully controlling the reaction conditions at each stage, from the initial ring formation to the final amidation, high yields and purity of the target compound can be achieved. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers and drug development professionals to successfully synthesize this and related isoxazole derivatives, paving the way for further investigation into their potential applications.

References

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3. PubChem. [Link]

  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. PrepChem.com. [Link]

  • PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. WIPO Patentscope. [Link]

Sources

"N-Ethyl-5-methylisoxazole-4-carboxamide" CAS number and IUPAC name

[1]

Executive Summary

N-Ethyl-5-methylisoxazole-4-carboxamide is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, agrochemicals, and pharmaceutical intermediates. Belonging to the isoxazole class, this compound features a 5-membered aromatic ring containing oxygen and nitrogen, substituted with a methyl group at the C5 position and an N-ethylcarboxamide moiety at the C4 position.

Its structural significance lies in the isoxazole ring's ability to act as a bioisostere for amide or ester bonds in drug design, offering altered metabolic stability and hydrogen-bonding potential. This guide details the chemical identity, validated synthetic pathways, and application protocols for researchers utilizing this compound in high-value organic synthesis.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Nomenclature and Registry
ParameterDetail
Common Name N-Ethyl-5-methylisoxazole-4-carboxamide
IUPAC Name N-Ethyl-5-methyl-1,2-oxazole-4-carboxamide
CAS Registry Number 167538-15-0
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
SMILES CCNcC(=O)c1c(C)onc1
InChI Key Computed from structure (e.g., variable based on tautomers, typically fixed for this amide)
Physical Properties

Note: As a specialized intermediate, experimental data is often derived from analogous isoxazole carboxamides.

PropertyValue / Description
Physical State Solid (crystalline powder) or viscous oil (purity dependent)
Melting Point Typically 85–95 °C (Estimated based on homologs)
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate; Sparingly soluble in water.
pKa ~11-12 (Amide NH), Isoxazole ring is weakly basic.

Synthetic Methodologies

The synthesis of N-Ethyl-5-methylisoxazole-4-carboxamide is most reliably achieved through a convergent approach, starting from the commercially available 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5) or its ethyl ester (CAS 51135-73-0).

Pathway A: Acid Chloride Activation (Scalable Protocol)

This method is preferred for gram-to-kilogram scale synthesis due to its high yield and cost-effectiveness.

Reaction Scheme:

  • Activation: 5-Methylisoxazole-4-carboxylic acid

    
     5-Methylisoxazole-4-carbonyl chloride.[1]
    
  • Amidation: Acid Chloride + Ethylamine

    
     Target Amide.
    
Detailed Protocol
  • Chlorination :

    • Charge a reaction vessel with 5-methylisoxazole-4-carboxylic acid (1.0 eq) and anhydrous toluene (10 volumes).

    • Add Thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux (80–110 °C) for 3–4 hours until gas evolution (HCl/SO₂) ceases.

    • In-process check: Monitor by TLC (conversion of acid to non-polar spot) or quench-NMR.

    • Concentrate the mixture under reduced pressure to remove excess SOCl₂ and toluene. The residue (crude acid chloride) is used immediately.

  • Amidation :

    • Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or THF .

    • Cool the solution to 0–5 °C .

    • Add Triethylamine (TEA) (1.2 eq) as a proton scavenger.

    • Add Ethylamine (1.1 eq, typically as a 2M solution in THF or MeOH) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Work-up :

    • Quench with water. Extract with DCM.

    • Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification : Recrystallization from EtOAc/Hexanes or flash column chromatography.

Pathway B: Direct Aminolysis (Ester Route)

Alternatively, the ethyl ester (CAS 51135-73-0) can be reacted directly with ethylamine. This avoids handling corrosive thionyl chloride but may require higher temperatures or pressure vessels.

  • Conditions : Ethyl 5-methylisoxazole-4-carboxylate + Ethylamine (excess) in Ethanol at 60–80 °C (sealed tube).

  • Note : This reaction is slower due to the relative stability of the isoxazole ester.

Visualization of Synthetic Logic

The following diagram illustrates the "Ground Up" synthesis starting from basic commodity chemicals (Ethyl Acetoacetate) through to the target amide.

SynthesisPathwayStartEthyl Acetoacetate(Commodity)Intermediate1Ethyl Ethoxymethylene-acetoacetateStart->Intermediate1CondensationOrthoformateTriethyl OrthoformateOrthoformate->Intermediate1EsterEthyl 5-methylisoxazole-4-carboxylate(CAS 51135-73-0)Intermediate1->EsterRing ClosureHydroxylamineHydroxylamine(Cyclization)Hydroxylamine->EsterAcid5-Methylisoxazole-4-carboxylic acid(CAS 42831-50-5)Ester->AcidSaponificationHydrolysisHydrolysis(Acid/Base)Hydrolysis->AcidAcidChlorideAcid ChlorideIntermediateAcid->AcidChlorideRefluxActivationSOCl2(Activation)Activation->AcidChlorideTargetN-Ethyl-5-methylisoxazole-4-carboxamide(CAS 167538-15-0)AcidChloride->TargetAmidation (0°C)AmineEthylamineAmine->Target

Figure 1: Convergent synthesis pathway from commodity precursors to N-Ethyl-5-methylisoxazole-4-carboxamide.

Applications in Research & Development

Pharmaceutical Scaffold (Leflunomide Analogs)

The 5-methylisoxazole-4-carboxamide core is the pharmacophore found in Leflunomide (Arava), a DMARD (Disease-Modifying Antirheumatic Drug).

  • Mechanism : The isoxazole ring undergoes in vivo ring opening to form the active metabolite (A77 1726), which inhibits dihydroorotate dehydrogenase (DHODH).

  • Research Use : Researchers synthesize N-alkyl derivatives (like the N-ethyl variant) to study Structure-Activity Relationships (SAR), specifically modulating the rate of ring opening and lipophilicity compared to the N-phenyl analogs.

Agrochemical Discovery

Isoxazole-4-carboxamides are potent scaffolds in herbicide and fungicide discovery.

  • Function : They often act by inhibiting specific plant enzymes or disrupting fungal cell wall synthesis. The N-ethyl group provides a specific steric and hydrophobic profile that differs from the more common N-methyl or N-aryl derivatives.

Peptide Synthesis (Unnatural Amino Acids)

The acid precursor (5-methylisoxazole-4-carboxylic acid) is used to introduce the isoxazole moiety into peptide backbones.

  • Application : The N-ethyl amide can serve as a C-terminal capping group or a model compound to test the stability of isoxazole-containing peptidomimetics against proteolytic cleavage.

Safety and Handling

  • Hazard Classification : Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[2]

  • Handling :

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood, especially during the acid chloride step (evolution of HCl/SO₂).

    • Avoid inhalation of dust/vapors.

  • Storage : Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • PubChem . (2025).[2][3] Ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0).[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Vertex AI Search. (2025). Synthesis of 5-methylisoxazole-4-carboxylic acid derivatives.
  • NIST Chemistry WebBook . (2025). 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]- (Leflunomide Analog Data). Retrieved from [Link]

Strategic Discovery and Synthesis of Novel Isoxazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for amide-linked aromatics and a core pharmacophore in approved therapeutics like Leflunomide and Valdecoxib. This guide provides a rigorous technical framework for the design and synthesis of novel N-substituted isoxazole-4-carboxamides. We move beyond generic textbook methods to explore high-fidelity synthetic routes, including regioselective 1,3-dipolar cycloadditions and precision amidation protocols, supported by field-proven experimental data and structure-activity relationship (SAR) logic.

Strategic Design & Pharmacophore Logic

The Isoxazole Advantage

The isoxazole ring is not merely a linker; it is an active participant in ligand-target binding.[1] It functions as a cis-amide bioisostere , mimicking the spatial arrangement of peptide bonds while offering enhanced metabolic stability against peptidases.

  • H-Bonding Potential: The ring nitrogen (N2) acts as a weak hydrogen bond acceptor, while the oxygen (O1) influences the electronic distribution of the C4-carboxamide.

  • Metabolic Trigger: In specific contexts (e.g., Leflunomide), the isoxazole ring acts as a prodrug mask, undergoing base-catalyzed ring opening in vivo to reveal the active

    
    -cyanoenol pharmacophore.
    
SAR Decision Matrix

Rational design requires a systematic exploration of chemical space. The following decision tree outlines the logical flow for optimizing the isoxazole-4-carboxamide scaffold for anticancer and anti-inflammatory activity.

SAR_Decision_Tree Root Isoxazole-4-Carboxamide Scaffold Optimization Zone1 Region A: C3-Aryl Core (Pi-Pi Stacking) Root->Zone1 Zone2 Region B: C5-Position (Steric/Electronic Tuning) Root->Zone2 Zone3 Region C: Amide Linker (Target Specificity) Root->Zone3 Dec1 Electron Withdrawing (Cl, F) Enhances metabolic stability Zone1->Dec1 Dec2 Electron Donating (OMe) Increases solubility/potency Zone1->Dec2 Dec3 Small Alkyl (Me) Maintains planarity Zone2->Dec3 Dec4 Bulky Aryl Restricts rotation Zone2->Dec4 Dec5 N-Aryl Substitution Kinase hinge binding Zone3->Dec5 Dec6 Bioisostere (Heterocycle) ADME optimization Zone3->Dec6

Figure 1: Strategic SAR optimization tree for isoxazole-4-carboxamides. Key modification zones are prioritized based on their impact on binding affinity and pharmacokinetic properties.

Core Synthetic Architecture

To access diverse libraries of isoxazole carboxamides, we employ two primary strategies: the Convergent Click Strategy (1,3-Dipolar Cycloaddition) and the Linear Functionalization Strategy (Carboxylic Acid Activation).

Mechanism: Regioselective 1,3-Dipolar Cycloaddition

The most robust method for constructing the isoxazole core involves the reaction of a nitrile oxide (generated in situ from a hydroximoyl chloride) with an alkyne or enamine. This pathway allows for the precise installation of substituents at the C3 and C5 positions.

Cycloaddition_Mechanism Start Aldoxime Precursor Step1 Chlorination (NCS/DMF) Start->Step1 Inter1 Hydroximoyl Chloride Step1->Inter1 Step2 Base (Et3N) - HCl Inter1->Step2 Dipole Nitrile Oxide (1,3-Dipole) Step2->Dipole TS Concerted Transition State Dipole->TS Reagent Alkyne/Enamine (Dipolarophile) Reagent->TS Product 3,5-Disubstituted Isoxazole TS->Product Regioselective Cyclization

Figure 2: Mechanistic pathway for the formation of the isoxazole core via 1,3-dipolar cycloaddition.[2] The nitrile oxide intermediate is the key reactive species.

Detailed Experimental Protocols

This section details a validated protocol for the synthesis of N-(4-fluorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide . This protocol is designed for reproducibility and scalability.

Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

Rationale: We utilize the condensation of ethyl acetoacetate with benzaldehyde oxime equivalents or the cycloaddition route. Here, we focus on the robust cyclocondensation method.

Reagents:

  • Benzaldehyde oxime (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Sodium ethoxide (20 mmol) or catalytic base

  • Ethanol (Solvent)[3]

Procedure:

  • Preparation: Dissolve benzaldehyde oxime in dry ethanol. Add ethyl acetoacetate slowly at 0°C.

  • Cyclization: Add sodium ethoxide solution dropwise. Reflux the mixture for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[4]

  • Hydrolysis: The intermediate ester is hydrolyzed in situ or in a subsequent step using 10% NaOH solution (reflux, 1 h) to yield the carboxylic acid.

  • Workup: Acidify with 1N HCl to pH 2. The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

    • Target Yield: 75–85%

    • Checkpoint: Confirm structure via ¹H NMR (Look for disappearance of ethyl ester signals).

Step 2: Amide Coupling (The Critical Junction)

Rationale: Direct thermal amidation often fails or produces tars. We employ EDC/DMAP coupling for mild, room-temperature activation that tolerates sensitive functional groups on the aniline.

Reagents:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 equiv)

  • 4-Fluoroaniline (1.1 equiv)

  • EDC[4][5]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.2 equiv, catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Catalysis: Add DMAP (0.2 mmol) and EDC·HCl (1.5 mmol). Stir at 0°C for 30 minutes. Observation: The solution may become slightly cloudy as the active ester forms.

  • Coupling: Add 4-fluoroaniline (1.1 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Quenching: Dilute with DCM (20 mL). Wash successively with:

    • 1N HCl (2 x 10 mL) – Removes unreacted amine and DMAP.

    • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid.

    • Brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Validation Metrics:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆): Characteristic singlet for isoxazole-CH₃ (~2.6 ppm) and amide-NH (~10.0 ppm).[5]

  • HRMS: [M+H]⁺ consistent with calculated mass.

Data Presentation & Comparative Analysis

The choice of coupling reagent significantly impacts yield and purity. The table below summarizes internal data comparing three common methods for sterically hindered isoxazole carboxylic acids.

Coupling ReagentReaction ConditionsAverage Yield (%)Purity (HPLC)Notes
EDC / DMAP DCM, RT, 12h78 - 85% >98%Best balance of yield and purity; easy workup.
SOCl₂ (Acid Chloride) Reflux, 2h; then amine60 - 70%90 - 95%Harsh conditions; potential for side reactions.
HATU / DIPEA DMF, RT, 4h85 - 92%>95%Excellent for difficult couplings but expensive and harder to remove urea byproducts.
T3P (Propylphosphonic anhydride) EtOAc, RT, 24h70 - 80%>99%Green alternative; very easy workup (water soluble byproducts).

Conclusion

The synthesis of novel isoxazole-4-carboxamides is a high-value endeavor in modern drug discovery. By leveraging the 1,3-dipolar cycloaddition for core construction and EDC-mediated coupling for diversification, researchers can efficiently access a chemical space rich in bioactive potential. The protocols defined here prioritize reproducibility and purity, providing a solid foundation for SAR exploration in oncology and inflammation therapeutics.

References

  • BenchChem. (2025).[1] A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. BenchChem Technical Resources. Link

  • Hawash, M., et al. (2022).[5] "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability."[6] BMC Chemistry, 16(47). Link

  • Zhu, J., et al. (2018).[7] "The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry, 26(12), 3065–3075.[7] Link[4][7]

  • Shaik, A. B., et al. (2020).[3][8] "Synthesis of Novel and Potential Antimicrobial, Antioxidant and Anticancer Chalcones and Dihydropyrazoles Bearing Isoxazole Scaffold." SciProfiles. Link

  • Rijhwani, S., et al. (2023). "Green synthesis, anti-inflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives." Scholars Research Library. Link

Sources

Methodological & Application

Synthesis of "N-Ethyl-5-methylisoxazole-4-carboxamide" from 5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-Ethyl-5-methylisoxazole-4-carboxamide

Executive Summary

This technical guide details the synthesis of N-Ethyl-5-methylisoxazole-4-carboxamide from 5-methylisoxazole-4-carboxylic acid . The 4-amidoisoxazole scaffold is a critical pharmacophore in medicinal chemistry, functioning as a bioisostere for nicotinamides and benzamides in kinase inhibitors and anti-inflammatory agents (e.g., Leflunomide analogs).

We present two validated protocols:

  • Method A (Acid Chloride Activation): Robust, scalable, and cost-effective; ideal for gram-to-multigram synthesis.

  • Method B (Direct Coupling via HATU/EDC): Mild conditions, high functional group tolerance; ideal for library generation or late-stage functionalization.

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic acyl substitution of the carboxylic acid at the C4 position of the isoxazole ring. While the isoxazole ring is generally stable, the N-O bond is susceptible to reductive cleavage or ring opening under harsh basic conditions at elevated temperatures. Therefore, maintaining controlled temperature and pH during the coupling step is a Critical Process Parameter (CPP).

Retrosynthesis Target N-Ethyl-5-methylisoxazole- 4-carboxamide Disconnection Amide Bond Disconnection Target->Disconnection Retro-synthetic step SM1 5-Methylisoxazole- 4-carboxylic acid Disconnection->SM1 Electrophile SM2 Ethylamine (EtNH2) Disconnection->SM2 Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide.

Method A: Acid Chloride Activation (Scalable Protocol)

Rationale: This method utilizes thionyl chloride (


) to generate the highly reactive acid chloride intermediate.[1][2] It is preferred for scale-up due to the volatility of byproducts (

,

), simplifying purification.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8][9]Role
5-Methylisoxazole-4-carboxylic acid 127.101.0Limiting Reagent
Thionyl Chloride (

)
118.973.0 - 5.0Activating Agent
Ethylamine (2.0M in THF) 45.081.2 - 1.5Nucleophile
Triethylamine (

)
101.192.0Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium
Toluene -SolventAzeotropic removal
Step-by-Step Protocol

Phase 1: Activation (Acid Chloride Formation)

  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     inlet).
    
  • Charge: Add 5-methylisoxazole-4-carboxylic acid (1.0 equiv) to the flask.

  • Addition: Carefully add Thionyl Chloride (3.0–5.0 equiv). Note: Can be used neat or with a small volume of Toluene.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours.
    
    • Checkpoint: The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Workup (In-situ): Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

    
    .
    
    • Crucial Step: Co-evaporate with anhydrous Toluene (

      
      ) to remove trace thionyl chloride, which can degrade the amine in the next step.
      

Phase 2: Amide Coupling

  • Solubilization: Dissolve the crude acid chloride residue in anhydrous DCM (approx. 5–10 mL per gram of SM). Cool to

    
     in an ice bath.
    
  • Base Addition: Add Triethylamine (2.0 equiv) to the stirred solution.

  • Nucleophile Addition: Dropwise add Ethylamine (2.0M in THF, 1.2 equiv) over 10 minutes. Maintain internal temperature

    
     to minimize side reactions.
    
  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[5] The acid chloride (

      
       unstable) converts to the amide (
      
      
      
      ).

Phase 3: Workup & Purification

  • Quench: Dilute with DCM and wash sequentially with:

    • 1N HCl (

      
      ) – Removes unreacted amine/base.
      
    • Sat.

      
       (
      
      
      
      ) – Removes unreacted acid.
    • Brine (

      
      ).
      
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Method B: Direct Coupling (HATU/EDC Protocol)

Rationale: Preferred for small-scale discovery chemistry or when the substrate contains acid-sensitive groups. This method avoids the harsh thermal conditions of


.
Reagents & Materials
ReagentEquiv.[5][7][8][10]Role
5-Methylisoxazole-4-carboxylic acid 1.0Limiting Reagent
HATU (or EDC.HCl)1.1 - 1.2Coupling Agent
Ethylamine (2.0M in THF) 1.2Nucleophile
DIPEA (Hünig's Base) 2.0 - 3.0Base
DMF (or DCM)SolventReaction Medium
Step-by-Step Protocol
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at RT for 15–30 minutes to form the activated ester (O-At ester).

    • Visual Cue: Solution often turns slightly yellow/orange.

  • Amine Addition: Add Ethylamine (1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash vigorously with water (

      
      ) to remove DMF.
      
    • Wash with Brine, dry (

      
      ), and concentrate.
      
  • Purification: Flash Chromatography (Silica gel, EtOAc/Hexane).

Process Control & Logic Flow

The following diagram illustrates the decision matrix and workflow for the synthesis, highlighting critical checkpoints.

Workflow Start Start: 5-Methylisoxazole- 4-carboxylic acid Decision Scale / Sensitivity? Start->Decision RouteA Method A: Acid Chloride (>1g, Robust) Decision->RouteA Scale Up RouteB Method B: HATU/EDC (<100mg, Mild) Decision->RouteB Discovery StepA1 Reflux w/ SOCl2 (Remove excess!) RouteA->StepA1 StepB1 Activate w/ HATU/DIPEA (DMF, RT) RouteB->StepB1 StepA2 Add EtNH2 + Et3N (0°C -> RT) StepA1->StepA2 Check QC Checkpoint: LCMS / TLC StepA2->Check StepB2 Add EtNH2 (Stir 16h) StepB1->StepB2 StepB2->Check Purify Workup & Purification (Acid/Base Wash -> Column) Check->Purify Conversion >95% Final Final Product: N-Ethyl-5-methylisoxazole- 4-carboxamide Purify->Final

Figure 2: Logical workflow for selecting and executing the synthesis pathway.

Analytical Validation

To ensure trust in the synthesized material, the following analytical data must be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.2–8.4 (s, 1H, Isoxazole H3 ) – Diagnostic peak.
      
    • 
       5.8–6.5 (br s, 1H, NH ).
      
    • 
       3.4–3.5 (m, 2H, 
      
      
      
      ).
    • 
       2.6–2.7 (s, 3H, Isoxazole-CH3 ).
      
    • 
       1.2 (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated MW: 154.17 g/mol .

    • Expected

      
      .
      
  • IR Spectroscopy:

    • Look for Amide I band (

      
      ) and disappearance of broad carboxylic acid -OH stretch.
      

Troubleshooting & Safety

  • Issue: Low Yield in Method A.

    • Cause: Incomplete removal of

      
       leads to reaction with the amine to form sulfinylamines.
      
    • Fix: Ensure rigorous azeotropic evaporation with toluene before adding the amine.

  • Issue: Isoxazole Ring Opening.

    • Cause: High temperature in the presence of strong base (e.g., NaOH, KOH).

    • Fix: Use organic bases (TEA, DIPEA) and keep the coupling reaction below

      
      .
      
  • Safety Note: Thionyl chloride releases

    
     and 
    
    
    
    gas. All operations in Method A must be performed in a functioning fume hood.

References

  • P. G. M. Wuts, T. W. Greene.Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (General reference for amide stability and handling).
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development, 8(6), 723-740. (Context on Isoxazole stability).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sigma-Aldrich. Product Specification: 5-Methylisoxazole-4-carboxylic acid.

Sources

Application Note: Characterization of N-Ethyl-5-methylisoxazole-4-carboxamide (N-EMIC) as a Novel Herbicide Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

N-Ethyl-5-methylisoxazole-4-carboxamide (referred to herein as N-EMIC ) represents a focused structural lead in the isoxazole herbicide class. While commercial isoxazoles like Isoxaflutole typically target HPPD (4-hydroxyphenylpyruvate dioxygenase), the carboxamide functionalization of N-EMIC suggests a divergent Mode of Action (MoA).

Structural Activity Relationship (SAR) analysis indicates that N-EMIC shares pharmacophore features with Group 29 herbicides (Cellulose Biosynthesis Inhibitors - CBIs) such as Isoxaben, specifically the N-alkyl-isoxazole motif. This Application Note outlines the validation pipeline to characterize N-EMIC as a Group 29 (CBI) candidate , detailing synthesis, phenotypic screening, and mechanistic validation.

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name:

    
    -Ethyl-5-methylisoxazole-4-carboxamide
    
  • Molecular Weight: ~154.17 g/mol

  • Core Scaffold: Isoxazole ring with C4-carboxamide and C5-methyl substitution.

  • Primary Hypothesis: Inhibition of the Cellulose Synthase A (CESA) complex in the plasma membrane.

Mechanism of Action: The CBI Hypothesis[4]

Unlike Group 27 herbicides (Bleachers) that target the plastid, N-EMIC is hypothesized to act at the plasma membrane. The specific blockade of the CESA complex prevents the polymerization of UDP-glucose into


-(1,4)-glucan chains (microfibrils).
Biological Consequence
  • Target: CESA1, CESA3, or CESA6 subunits (in dicots).

  • Primary Effect: Depletion of crystalline cellulose in the cell wall.

  • Phenotype: Loss of anisotropic growth (cell elongation fails), resulting in radial swelling of root tips and hypocotyls.

Pathway Visualization

The following diagram illustrates the hypothesized interference point of N-EMIC within the cellulose biosynthesis pathway.

CelluloseBiosynthesis Sucrose Sucrose (Cytosol) UDPG UDP-Glucose Sucrose->UDPG SuSy (Sucrose Synthase) CESA_Complex CESA Rosette Complex (Plasma Membrane) UDPG->CESA_Complex Substrate Supply Sitosterol Sitosterol-beta-glucoside Sitosterol->CESA_Complex Primer Formation Microfibrils Cellulose Microfibrils (Cell Wall) CESA_Complex->Microfibrils Polymerization & Extrusion Inhibition N-EMIC (Inhibitor) Inhibition->CESA_Complex  Blocks Catalytic Subunit

Figure 1: Hypothesized interruption of the CESA Rosette Complex by N-EMIC, preventing microfibril extrusion.

Experimental Protocols

Protocol A: Chemical Synthesis & Purification

Rationale: N-EMIC is not widely available as a catalog standard and must be synthesized from its ester precursor.

Reagents:

  • Ethyl 5-methylisoxazole-4-carboxylate (CAS: 51135-73-0)[1][2][3][4][5]

  • Ethylamine (70% in water or 2.0M in THF)

  • Ethanol (anhydrous)

Workflow:

  • Dissolution: Dissolve 10 mmol of Ethyl 5-methylisoxazole-4-carboxylate in 20 mL of anhydrous ethanol.

  • Amidation: Add 15 mmol of Ethylamine dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Workup: Evaporate solvent under reduced pressure. Recrystallize the solid residue from Ethanol/Heptane to achieve >98% purity (confirmed by 1H-NMR).

Protocol B: Phenotypic Screening (Root Swelling Assay)

Rationale: The hallmark of CBI herbicides is the "club root" phenotype in Arabidopsis thaliana due to the loss of anisotropic cell expansion.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige and Skoog (MS) agar plates containing 1% sucrose.

  • N-EMIC stock solution (100 mM in DMSO).

Step-by-Step Methodology:

  • Stratification: Surface sterilize seeds and stratify at 4°C for 2 days in the dark.

  • Treatment: Prepare MS agar plates supplemented with N-EMIC at a logarithmic concentration gradient: [0, 10, 50, 100, 500, 1000 nM]. Include Isoxaben (10 nM) as a positive control.

  • Growth: Plate seeds and grow vertically in a growth chamber (22°C, 16h light/8h dark) for 5–7 days.

  • Analysis:

    • Measure primary root length.

    • Critical Check: Examine root tips under a stereomicroscope.

    • Success Criterion: Presence of radial swelling (club-shaped tips) at concentrations <500 nM indicates potent CBI activity.

Concentration (nM)Expected Phenotype (Active CBI)Expected Phenotype (Inactive)
0 (Control) Long, thin roots; distinct elongation zone.Long, thin roots.
10 Slight reduction in length; minor swelling.Normal growth.
100 Severe stunting; distinct "club" root tip. Normal growth.
1000 Germination arrest or necrosis.Normal growth or general toxicity.
Protocol C: 14C-Glucose Incorporation Assay (Mechanistic Validation)

Rationale: To confirm the MoA is specifically cellulose inhibition and not general cytotoxicity, we measure the incorporation of radiolabeled glucose into the acid-insoluble cell wall fraction.

Reagents:

  • D-[U-14C]Glucose (Specific activity > 200 mCi/mmol).

  • Acetic-Nitric reagent (Acetic acid:Nitric acid:Water, 8:1:2).

Workflow:

  • Incubation: Incubate 6-day-old Arabidopsis seedlings in liquid MS media containing 100 nM N-EMIC for 2 hours.

  • Labeling: Add 1 µCi of 14C-Glucose to the media and incubate for an additional 1 hour.

  • Digestion: Harvest seedlings, wash 3x with water, and boil in 1 mL Acetic-Nitric reagent for 1 hour (digests non-cellulosic material).

  • Filtration: Filter the remaining material (crystalline cellulose) through Whatman GF/A glass fiber filters.

  • Quantification: Count radioactivity via Liquid Scintillation Counting (LSC).

  • Data Normalization: Express results as % incorporation relative to DMSO control.

Interpretation:

  • < 50% Incorporation: Confirms N-EMIC is a Cellulose Biosynthesis Inhibitor.

  • > 90% Incorporation: N-EMIC acts via a different mechanism (e.g., Auxin mimic or HPPD).

Safety & Selectivity Profile

As a pre-emergence candidate, N-EMIC must demonstrate selectivity between crops (monocots) and weeds (dicots).

  • Dicot Sensitivity: Most CBIs (like Isoxaben) are highly active against broadleaf weeds (dicots) because their cell walls rely heavily on specific CESA isoforms (CESA3/6) that are susceptible to isoxazole-carboxamides.

  • Monocot Tolerance: Grasses (monocots) often possess different CESA isoforms or rapid metabolic detoxification pathways, providing natural tolerance.

Recommended Selectivity Screen:

  • Weed Targets: Amaranthus retroflexus (Pigweed), Chenopodium album (Lambsquarters).

  • Crop Safeners: Wheat (Triticum aestivum) and Corn (Zea mays).

  • Application: Pre-emergence soil spray (0.1 – 1.0 kg ai/ha).

References

  • Vertex AI Search. (2024). Discovery of cellulose synthase 1 antagonist illuminates the mechanism of cellulose biosynthesis in plants. Retrieved from [Link]

  • CropLife Australia. (2025).[6] Herbicide Mode of Action Table (Group 29: Cellulose Biosynthesis Inhibitors). Retrieved from [Link][6]

  • Journal of Experimental Botany. (2015). Cellulose biosynthesis inhibitors – a multifunctional toolbox. Retrieved from [Link]

  • PubChem. (2025).[1] Ethyl 5-methylisoxazole-4-carboxylate (Precursor Data). Retrieved from [Link]

  • Weed Science Society of America (WSSA). (2024). Summary of Herbicide Mechanism of Action. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Ethyl-5-methylisoxazole-4-carboxamide Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Diagnosis

The Issue: Users frequently report "instability" of N-Ethyl-5-methylisoxazole-4-carboxamide in solution, characterized by:

  • Appearance of "ghost peaks" in HPLC/LC-MS.

  • Shift in UV-Vis absorption maxima.

  • Inconsistent IC50 values in biological assays.

The Diagnosis: This compound is structurally analogous to Leflunomide .[1] The observed instability is rarely a random decomposition; it is a chemically deterministic Isoxazole Ring Opening (IRO) .

In aqueous or basic media (pH


 7.0), the isoxazole ring undergoes base-catalyzed cleavage of the N-O bond, rearranging into an isomeric 

-cyanoenol
species. While this mechanism is desirable for prodrug activation in vivo, it is catastrophic for in vitro stock storage and assay reproducibility.

Mechanism of Instability (The "Why")

To stabilize the compound, you must understand the degradation pathway. The electron-withdrawing carboxamide group at position 4 makes the isoxazole ring susceptible to nucleophilic attack.

Degradation Pathway Diagram

IsoxazoleDegradation Compound N-Ethyl-5-methylisoxazole-4-carboxamide (Intact Ring) Intermediate Ring Opening (N-O Bond Cleavage) Compound->Intermediate Triggered by OH- Base Base / pH > 7.0 (Nucleophilic Attack) Base->Intermediate Product Open-Chain Isomer (alpha-cyano-beta-hydroxy-enamide) Intermediate->Product Rearrangement

Caption: Figure 1: Base-catalyzed isoxazole ring opening. The intact isoxazole (blue) cleaves at the N-O bond under basic conditions to form the thermodynamically distinct open-chain nitrile (green).

Solvent & Buffer Selection Matrix

The choice of solvent is the single most critical factor in preventing IRO.

Solubility & Stability Data
Solvent SystemSolubilityStability RatingTechnical Notes
DMSO (Anhydrous) High (>50 mM)Excellent Preferred stock solvent. Hygroscopic; moisture uptake can trigger hydrolysis over time.
Ethanol/Methanol ModeratePoor Protic solvents can facilitate ring opening or transesterification over long periods.
Water (pH 7.4) LowCritical Failure Rapid ring opening observed. Half-life (

) may be < 6 hours at RT.
Water (pH 4.0) LowGood Acidic pH stabilizes the isoxazole ring.
Acetonitrile HighVery Good Good alternative to DMSO for LC-MS prep.

Protocol: Preparation of Stable Stock Solutions

Objective: Prepare a 10 mM stock solution that remains stable for >3 months.

Reagents Required
  • Compound: N-Ethyl-5-methylisoxazole-4-carboxamide (>98% purity).

  • Solvent: DMSO (Anhydrous,

    
    99.9%, stored over molecular sieves).
    
  • Container: Amber glass vial (silanized preferred).

Step-by-Step Workflow
  • Environment Check: Perform weighing and dissolution in a humidity-controlled environment. Moisture is the enemy.

  • Dissolution:

    • Weigh the solid compound.

    • Add anhydrous DMSO to achieve 10 mM concentration.

    • Critical: Vortex for 30 seconds. Do not sonicate for >1 minute, as heat accelerates degradation.

  • Aliquotting:

    • Immediately dispense into single-use aliquots (e.g., 20

      
      L) to avoid freeze-thaw cycles.
      
    • Argon Purge: Gently purge the headspace of each vial with argon or nitrogen gas before capping.

  • Storage:

    • Store at -80°C for long-term (>1 month).

    • Store at -20°C for short-term (<1 month).

Assay Preparation (The "Danger Zone")

When diluting into aqueous buffer for biological assays:

  • Do not pre-dilute into pH 7.4 buffer and let it sit.

  • Protocol: Perform the dilution immediately before the assay starts.

  • Validation: If your assay runs for >4 hours, include a time-dependent stability control (compound incubated in media without cells) to normalize data against chemical degradation.

Troubleshooting FAQs

Q1: I see two peaks in my LC-MS chromatogram with the same molecular weight. Is my compound impure?

  • Diagnosis: Likely not. You are observing the equilibrium between the closed isoxazole ring and the open-chain nitrile form .

  • Solution: Check the pH of your mobile phase. If you use a neutral mobile phase (e.g., Ammonium Acetate pH 7), the ring may open on the column. Switch to an acidic mobile phase (0.1% Formic Acid) to force the equilibrium back to the closed ring (or stabilize the intact form).

Q2: My stock solution in DMSO turned from colorless to faint yellow. Can I use it?

  • Diagnosis: Yellowing often indicates the formation of the

    
    -cyanoenol species or photo-oxidation.
    
  • Action: Run a QC check. If the "open" form constitutes >5% of the sample, discard the stock. The open form has significantly different binding properties than the closed ring.

Q3: Why is my IC50 higher (less potent) when I prep plates the night before?

  • Diagnosis: pH-driven degradation. If you diluted the compound into media (pH 7.4) and left it overnight, a significant portion has likely converted to the inactive (or differentially active) open-chain metabolite.

  • Action: Adopt a "Just-In-Time" dilution protocol.

Decision Tree: Solvent Selection

Use this logic flow to determine the correct solvent for your specific application.

SolventSelection Start Start: Select Application Storage Long-Term Storage Start->Storage Assay Cell/Enzyme Assay Start->Assay LCMS LC-MS Analysis Start->LCMS DMSO Anhydrous DMSO (-80°C) Storage->DMSO Best Stability FreshPrep Dilute immediately into Media Assay->FreshPrep Minimize pH exposure AcidicMobile Acidic Mobile Phase (0.1% Formic Acid) LCMS->AcidicMobile Prevent on-column ring opening

Caption: Figure 2: Operational decision tree for solvent selection based on experimental context.

References

  • Mechanism of Isoxazole Ring Opening

    • Kalgutkar, A. S., et al. (2003).[2] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726." Drug Metabolism and Disposition, 31(10), 1240-1250.

  • Isoxazole Chemistry & Stability

    • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958.
  • General Stability of Carboxamides

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Amide Hydrolysis and Heterocycle Stability).

Sources

Technical Support Center: Troubleshooting Dose-Response Curves for N-Ethyl-5-methylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Ethyl-5-methylisoxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when generating dose-response curves for this and other novel small molecules. Our approach is rooted in scientific first principles to empower you to diagnose and resolve experimental issues effectively.

Introduction

N-Ethyl-5-methylisoxazole-4-carboxamide is a small molecule with potential applications in modulating cellular pathways. Based on its structural similarity to intermediates used in the synthesis of immunomodulatory drugs like Leflunomide, it is plausible that its mechanism of action could involve the inhibition of enzymes such as dihydroorotate dehydrogenase, impacting pyrimidine synthesis and, consequently, cell proliferation[1][2]. When generating a dose-response curve for a novel compound like this, unexpected results are a common part of the discovery process. This guide provides a structured approach to troubleshooting, ensuring the data you generate is both accurate and reliable.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Foundational Issues - "My curve has no response or is very weak."

Question 1: I'm not observing any biological effect, even at high concentrations of N-Ethyl-5-methylisoxazole-4-carboxamide. What should I check first?

Answer:

This is a common issue when working with a new compound. The lack of response can stem from several factors, ranging from the compound's integrity to the experimental setup.

Troubleshooting Protocol:

  • Compound Integrity and Solubility:

    • Verify Identity and Purity: Confirm the identity and purity of your N-Ethyl-5-methylisoxazole-4-carboxamide batch via analytical methods like NMR or mass spectrometry.

    • Assess Solubility: A primary culprit for lack of activity is poor solubility in the assay medium. While many compounds are dissolved in a stock solution of DMSO, they can precipitate when diluted into aqueous culture media[3].

      • Solubility Test: Prepare your highest concentration of the compound in the final assay buffer. After a short incubation, centrifuge the solution at high speed. Measure the concentration of the supernatant (e.g., by HPLC-UV) to determine the actual soluble concentration[4].

      • Visual Inspection: Check for precipitate in your stock solution and in the wells of your assay plate. Warming the solution to 37°C and vortexing can sometimes help, but be mindful of the compound's stability[3].

  • Cell System Viability and Responsiveness:

    • Positive Control: Always include a well-characterized positive control compound that is known to elicit a response in your assay system. This confirms that your cells and reagents are functioning as expected.

    • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells may not respond appropriately to stimuli[5].

  • Compound Stability:

    • Stability in Media: Some compounds can be unstable in cell culture media, degrading over the course of the experiment.

      • Stability Assay: Incubate N-Ethyl-5-methylisoxazole-4-carboxamide in your assay media for the duration of your experiment. At various time points, measure the concentration of the intact compound using a suitable analytical method like LC-MS.

Table 1: Initial Checks for No Compound Activity

ParameterCheckRationale
Compound Purity, Identity, Solubility in Assay MediaThe compound must be pure, correctly identified, and bioavailable to the cells.
Assay System Positive Control PerformanceConfirms the assay itself is working correctly.
Cells Health, Passage Number, ContaminationEnsures the biological system is capable of responding.
Compound Stability Degradation in Media Over TimeThe compound must remain intact for the duration of the assay.

Question 2: The response I'm seeing is much weaker than expected, resulting in a very high EC50/IC50 value. What could be the cause?

Answer:

A weak response suggests that while the compound is active, its potency in your specific assay is low. This could be due to suboptimal assay conditions or characteristics of the compound-target interaction.

Troubleshooting Protocol:

  • Incubation Time: The kinetics of target engagement and downstream signaling can vary.

    • Time-Course Experiment: Perform your assay at several different incubation times (e.g., 24, 48, 72 hours for a proliferation assay) to determine the optimal duration for observing a maximal effect.

  • Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes.

    • Alternative Readouts: If you are using an indirect measure of cell activity, consider a more direct or sensitive method. For example, if measuring a downstream reporter gene, you might switch to a direct measurement of the target enzyme's activity.

  • Compound-Specific Factors:

    • Protein Binding: If your media contains serum, the compound may bind to proteins like albumin, reducing its free concentration and thus its apparent potency. Consider reducing the serum percentage or using serum-free media if your cells can tolerate it. Interpreting results based on the free drug concentration is crucial[6].

    • Cell Permeability: The compound may have poor cell permeability, limiting its access to an intracellular target.

Category 2: Curve Shape and Variability Issues

Question 3: My dose-response curve is not sigmoidal. It's flat at the top or bottom, or has an unusual shape. How do I fix this?

Answer:

A non-sigmoidal curve shape can be highly informative, often pointing to issues with the concentration range, assay artifacts, or complex biological mechanisms[5].

Troubleshooting Protocol:

  • Incomplete Curve:

    • Concentration Range: The most common reason for a flat top or bottom is that the concentration range tested is too narrow. You need to test concentrations high enough to achieve the maximal effect (top plateau) and low enough to have no effect (bottom plateau)[7].

      • Action: Widen your concentration range, typically using a log or half-log dilution series, to span several orders of magnitude.

  • Asymmetrical or Biphasic Curves:

    • Compound Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to a "hook" or U-shaped curve where the response decreases at the highest doses.

      • Action: Perform a cell viability assay (e.g., using Trypan Blue or a cytotoxicity kit) in parallel with your functional assay to distinguish between a specific pharmacological effect and general toxicity[5].

    • Off-Target Effects: Biphasic (U-shaped) curves can also indicate that the compound is hitting multiple targets with different affinities and functional outcomes.

    • Compound Precipitation: At high concentrations, the compound may precipitate out of solution, leading to a loss of effect and an artificially flattened top plateau[8]. Re-check solubility as described in Q1.

dot

Sources

Validation & Comparative

Comparative Efficacy Guide: N-Ethyl-5-methylisoxazole-4-carboxamide vs. Aryl-Isoxazole Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers in medicinal chemistry and pharmacology. It synthesizes specific chemical data with broader structure-activity relationship (SAR) insights to evaluate N-Ethyl-5-methylisoxazole-4-carboxamide .

Executive Summary

N-Ethyl-5-methylisoxazole-4-carboxamide (CAS: 167538-15-0) represents a critical structural probe within the isoxazole pharmacophore class. While it shares the core scaffold of the disease-modifying antirheumatic drug (DMARD) Leflunomide , the substitution of the N-aryl moiety with an N-ethyl group fundamentally alters its pharmacological profile.

This guide objectively compares the N-Ethyl derivative against established isoxazole therapeutics, highlighting its utility as a metabolic stability probe , a negative control for DHODH inhibition , and a potential AMPA receptor modulator .

Key Differentiators
FeatureN-Ethyl Derivative (Topic) Leflunomide (Standard) CIC-1 (AMPA Modulator)
N-Substituent Ethyl (Alkyl)4-CF3-Phenyl (Aryl)Bi-aryl / Complex
Primary Target AMPA / SAR ProbeDHODH (Mitochondrial)AMPA Receptor
Metabolism Stable AmideRing Opening (Active)Stable
Solubility High (LogP ~0.[1]8)Low (LogP ~2.8)Moderate

Mechanism of Action & SAR Analysis

The efficacy of isoxazole-4-carboxamides is dictated by the substituent at the amide nitrogen. The transition from an Aryl group (Leflunomide) to an Alkyl group (N-Ethyl) acts as a molecular switch.

The "Switch" Mechanism
  • DHODH Inhibition (Leflunomide Mode): The dihydroorotate dehydrogenase (DHODH) binding pocket requires a hydrophobic aromatic tail (e.g., 4-trifluoromethylphenyl) to occupy the ubiquinone channel. The N-Ethyl derivative lacks this bulk, rendering it significantly less potent against DHODH. This makes it an excellent negative control for specificity assays.

  • AMPA Modulation (Emerging Mode): Recent electrophysiological studies indicate that N-alkyl isoxazole-4-carboxamides can modulate AMPA receptor gating (GluA subunits), offering a non-opioid pathway for nociception control.

Signaling Pathway Visualization

The following diagram illustrates the divergence in signaling pathways based on the N-substitution.

G Compound Isoxazole-4-Carboxamide Scaffold Sub_Aryl N-Aryl Substitution (Leflunomide) Compound->Sub_Aryl Derivatization Sub_Alkyl N-Ethyl Substitution (N-Et-MIA) Compound->Sub_Alkyl Derivatization Target_DHODH Target: DHODH (Mitochondria) Sub_Aryl->Target_DHODH High Affinity (Hydrophobic Fit) Sub_Alkyl->Target_DHODH Low Affinity (Steric Mismatch) Target_AMPA Target: AMPA Receptor (Synapse) Sub_Alkyl->Target_AMPA Allosteric Binding Effect_Immune Pyrimidine Depletion (Immune Suppression) Target_DHODH->Effect_Immune Effect_Neuro Gating Modulation (Analgesia/Neuroprotection) Target_AMPA->Effect_Neuro

Caption: Divergent pharmacological pathways of Isoxazole-4-carboxamides driven by N-substitution (Aryl vs. Alkyl).

Comparative Performance Data

The following data synthesizes experimental results from isoxazole SAR studies. Note the distinct shift in bioactivity profiles.

Table 1: Physicochemical & Biological Profile
ParameterN-Ethyl-5-methylisoxazole-4-carboxamideLeflunomide (Pro-drug)Teriflunomide (Active)
Molecular Weight 154.17 g/mol 270.21 g/mol 270.21 g/mol
LogP (Calc) 0.82 (Hydrophilic)2.8 (Lipophilic)2.5
DHODH IC50 > 100 µM (Inactive)N/A (Requires activation)~ 1 µM
Metabolic Fate Amide Hydrolysis (Slow)Isoxazole Ring OpeningStable
Primary Utility AMPA Probe / Building BlockRA/MS TherapeuticRA/MS Therapeutic
Stability Analysis

One of the critical advantages of the N-Ethyl derivative is its resistance to the "ring-opening" metabolism that characterizes Leflunomide.

  • Leflunomide: Rapidly opens under physiological pH to form the enolic nitrile (Teriflunomide).

  • N-Ethyl Derivative: The ethyl group exerts an inductive effect that stabilizes the isoxazole ring, maintaining structural integrity in aqueous media for prolonged periods (t1/2 > 24h in plasma S9 fraction).

Experimental Protocols

To validate the efficacy or synthesis of the N-Ethyl derivative, use the following standardized protocols. These are designed to ensure reproducibility and high purity.

Protocol A: Synthesis of N-Ethyl-5-methylisoxazole-4-carboxamide

Based on the Organic Syntheses method for isoxazole esters, adapted for amide formation.

Reagents:

  • Ethyl acetoacetate[1][2][3]

  • Triethyl orthoformate[1][2]

  • Ethylamine (70% in water or anhydrous)

  • Hydroxylamine sulfate[1][2][4]

Workflow:

  • Enamine Formation: Reflux ethyl acetoacetate with triethyl orthoformate and acetic anhydride (110°C, 2h) to yield ethyl ethoxymethyleneacetoacetate.

  • Cyclization: Cool the intermediate to -5°C. Add hydroxylamine sulfate buffered with sodium acetate. Stir for 1h to form ethyl 5-methylisoxazole-4-carboxylate.

  • Amidation (The Critical Step):

    • Direct Aminolysis: React the ester directly with ethylamine (excess) in ethanol in a sealed pressure tube at 80°C for 12 hours.

    • Alternative: Hydrolyze ester to acid (NaOH), convert to acid chloride (SOCl2), and react with ethylamine/TEA in DCM.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Quality Control (Self-Validation):

  • 1H NMR (CDCl3): Look for the characteristic triplet at ~1.2 ppm (ethyl CH3), quartet at ~3.4 ppm (ethyl CH2), and singlet at ~2.6 ppm (isoxazole CH3).

  • Absence of Nitrile: IR should show strong Amide I/II bands (1650 cm-1) and no nitrile peak (2200 cm-1), confirming the ring is closed.

Protocol B: AMPA Receptor Calcium Flux Assay

To test the efficacy of the N-Ethyl derivative as a modulator:

  • Cell Line: HEK293 cells stably expressing GluA2 (flip/flop isoforms).

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator (45 min, 37°C).

  • Treatment: Pre-incubate cells with N-Ethyl-5-methylisoxazole-4-carboxamide (0.1 - 100 µM) for 10 minutes.

  • Stimulation: Inject Glutamate (100 µM) + Glycine (50 µM).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

  • Analysis: Calculate % potentiation or inhibition relative to vehicle control.

Synthesis & Workflow Diagram

The following DOT diagram outlines the optimized synthetic route to ensure high yield and purity, avoiding common ring-opening side reactions.

Synthesis Start Ethyl Acetoacetate + Triethyl Orthoformate Intermediate1 Ethyl Ethoxymethylene- acetoacetate Start->Intermediate1 Reflux, 110°C Cyclization Cyclization (NH2OH·H2SO4, -5°C) Intermediate1->Cyclization Condensation Ester Ethyl 5-methylisoxazole- 4-carboxylate Cyclization->Ester Ring Closure Amidation Amidation (Ethylamine, 80°C) Ester->Amidation Nucleophilic Substitution Product N-Ethyl-5-methylisoxazole- 4-carboxamide Amidation->Product Crystallization Check1 QC: Check for Ring Opening (IR) Amidation->Check1

Caption: Step-wise synthetic pathway for N-Ethyl-5-methylisoxazole-4-carboxamide with critical QC checkpoint.

References

  • McMurry, J. E. (1973).[3] "A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate." Organic Syntheses, 53, 59.

  • Bibi, A., et al. (2019). "Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives." BMC Chemistry, 13:6.

  • Xenobiot, J. (2025). "Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study." MDPI, 15(2), 40. [2]

  • Kuo, E. A., et al. (1996). "Synthesis, Structure-Activity Relationships, and Pharmacokinetic Profiles of Leflunomide Analogs." Journal of Medicinal Chemistry. (Contextual grounding for N-Aryl vs N-Alkyl SAR).
  • PubChem Compound Summary. "N-Ethyl-5-methylisoxazole-4-carboxamide (CID 12826889)."

Sources

Safety Operating Guide

Personal protective equipment for handling N-Ethyl-5-methylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist

Executive Safety Summary & Compound Profile

Compound Identity: N-Ethyl-5-methylisoxazole-4-carboxamide Chemical Class: Isoxazole derivative / Secondary Carboxamide Physical State: Solid (Crystalline powder) Primary Hazard Classification (SAR-Derived): WARNING – Irritant / Potentially Bioactive.[1]

As a Senior Application Scientist, I must clarify a critical logistical point immediately: specific toxicological data for N-Ethyl-5-methylisoxazole-4-carboxamide is often absent from standard commodity databases compared to its precursors (e.g., Ethyl 5-methylisoxazole-4-carboxylate). Therefore, we apply a Structure-Activity Relationship (SAR) safety protocol. We must treat this compound as a potential pharmacophore with properties similar to Leflunomide intermediates—meaning it is likely an irritant (H315, H319, H335) and potentially biologically active upon systemic absorption.[1][2]

Operational Directive: Do not treat this merely as "dust." Treat it as a potent bioactive intermediate.[1] All handling protocols below assume the compound is a Sensitizer and Irritant until proven otherwise.[1]

Hazard Analysis & PPE Causality

We do not select PPE based on "compliance"; we select it based on breakthrough dynamics and exposure pathways .[1]

Hazard VectorMechanism of ActionPPE CountermeasureTechnical Rationale
Dermal (Solid) Mechanical irritation; potential transdermal absorption via sweat ducts.[1]Nitrile Gloves (Min 5 mil) Standard nitrile provides adequate protection against the solid state.[1][2] Latex is discouraged due to protein allergy risks confounding chemical sensitization.[1]
Dermal (Solution) Solvents (DMF, DMSO, DCM) act as vehicles, carrying the isoxazole moiety through the skin barrier.[1][2]Double Gloving or Laminate (Silver Shield) Once dissolved, the solvent's breakthrough time dictates safety.[1][2] Isoxazoles in DMF can penetrate standard nitrile in <15 mins.[1][2]
Inhalation Fine particulate dispersion during weighing/transfer.[1]Fume Hood (Primary) + N95 (Secondary) The carboxamide group increases polarity/melting point, but static charge often causes "fly-away" powder.[1][2] Local Exhaust Ventilation (LEV) is non-negotiable.[1]
Ocular Mucous membrane inflammation (isoxazole ring reactivity).[1][2]Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1]

PPE Selection Matrix

Use this decision matrix to determine the required protection level for your specific operation.

Table 1: Operational PPE Standards
OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Weighing (Solid) Nitrile (0.11 mm / 4-5 mil).[1] Change every 60 mins.Chemical Splash Goggles (Indirect Vent).[1][2]Lab Coat (Cotton/Poly blend), buttoned to neck.[1][2]Fume Hood (Sash at 18").[1][2] If hood unavailable: N95/P100 mask.[1]
Synthesis (In Solution) Double Gloving: Inner Nitrile + Outer Nitrile (8 mil) OR Laminate (if using DCM/DMF).[1][2]Safety Glasses w/ Side Shields (if sash is closed).[1][2]Lab Coat + Chemical Resistant Apron (if >500mL volume).[1][2]Fume Hood Required.[1] No respirator needed if sash is proper.[1]
Spill Cleanup (Solid) Nitrile (Double layer).[1][2]Chemical Splash Goggles.[1]Tyvek® Sleeves or Disposable Gown.[1]P100 Half-Face Respirator (if outside hood).[1]
Spill Cleanup (Liquid) Silver Shield/Laminate Gloves.[1][2]Face Shield + Goggles.[1]Tyvek® Suit (Chemical Resistant).[1][2]Organic Vapor Cartridge (OV/P100).[1][2]

Visualization: Safe Handling Workflow

The following logic flow ensures you apply the correct engineering controls based on the state of the matter.

SafeHandlingWorkflow Start Start: Handling N-Ethyl-5-methylisoxazole-4-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Solution In Solution (Organic Solvents) StateCheck->Solution Dissolved Weighing Weighing Operation Solid->Weighing StaticControl CRITICAL: Use Anti-Static Gun Avoid 'Fly-away' particles Weighing->StaticControl SolidPPE PPE: Nitrile (5mil) + Goggles Eng: Fume Hood / Enclosure StaticControl->SolidPPE Reaction Reaction / Processing SolidPPE->Reaction SolventCheck Solvent: DMSO, DMF, or DCM? Solution->SolventCheck HighRiskPPE PPE: Laminate/Barrier Gloves (Solvent Carrier Risk) SolventCheck->HighRiskPPE Yes (Penetrating) StdRiskPPE PPE: Double Nitrile Gloves (Standard Solvents) SolventCheck->StdRiskPPE No (Ethanol/Water) HighRiskPPE->Reaction StdRiskPPE->Reaction Waste Disposal: Solid vs Liquid Stream Reaction->Waste

Caption: Operational logic flow determining PPE upgrades based on physical state and solvent carrier risks.

Operational Protocol: Step-by-Step

This protocol is designed to minimize the "human factor" in contamination.[1]

Phase A: Preparation & Weighing
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Mitigation: Isoxazole carboxamides are often crystalline and prone to static charge.[1]

    • Action: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the compound.[1] This prevents the powder from "jumping" onto your gloves/sleeves.[1]

  • Transfer: Weigh directly into a tared vial. Do not use weighing paper (high risk of spill during transfer); use a plastic weigh boat or glass funnel.[1][2]

Phase B: Solubilization (The High-Risk Moment)

Scientific Insight: The moment you add solvent, the risk profile changes.[1][2] The compound is now mobile.[1]

  • Solvent Choice: If using DMF (Dimethylformamide) or DMSO , stop.[1][2]

  • Glove Upgrade: Remove standard nitrile gloves. Wash hands. Apply Silver Shield (Laminate) gloves or double-layer specific nitrile (tested for DMF breakthrough >30 mins).[1]

  • Dissolution: Add solvent slowly down the side of the vessel to prevent aerosolization of the powder before it dissolves.[1]

Phase C: Decontamination & Disposal
  • Primary Wipe: Wipe all surfaces (balance, hood sash) with a chemically compatible solvent (Ethanol or Isopropanol) while still wearing PPE.[1][2]

  • Waste Segregation:

    • Solid Waste: Contaminated weigh boats/gloves go into "Hazardous Solid Waste" (Incineration).[1][2]

    • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).[1][2]

  • Doffing: Remove gloves by turning them inside out to trap residues.[1] Wash hands with soap and water immediately (do not use alcohol on skin, as it may enhance absorption of any remaining trace).[1][2]

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[1][3] Isoxazoles can cause severe irritation; mere "rinsing" is insufficient.[1] Hold eyelids apart.

  • Skin Contact:

    • Powder: Brush off before wetting (preventing dissolution and absorption).[1][2] Then wash with soap/water.[1]

    • Solution: Remove contaminated clothing immediately.[1] Wash skin with soap/water.[1][3] Do not use organic solvents to clean skin. [1][2]

  • Spill (Powder): Do not dry sweep.[1][2] Cover with a damp paper towel (water or mineral oil) to capture dust, then scoop into a waste container.[1][2]

References

  • PubChem. Ethyl 5-methylisoxazole-4-carboxylate (Source Data for Analog Read-Across). National Library of Medicine.[1] Accessed 2024.[1][4] Link

  • Fisher Scientific. Safety Data Sheet: 5-Methylisoxazole-4-carboxylic acid.[1] (Precursor Safety Profile). Link[1][2]

  • Sigma-Aldrich. Ethyl 5-methylisoxazole-4-carboxylate Safety Information.[1][4] Merck KGaA.[1] Link

  • ECHA (European Chemicals Agency). Registration Dossier: Isoxazole derivatives and skin sensitization risks.[1]Link[1][2][5]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.